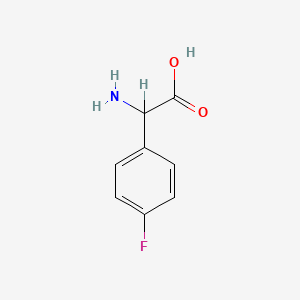

2-Amino-2-(4-fluorophenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101466. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFYKCYQEWQPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7292-73-1 | |

| Record name | 4-Fluorophenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-4-Fluorophenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7292-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-4-fluorophenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-2-(4-fluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetic acid, also known as 4-fluorophenylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a valuable building block for the synthesis of novel pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, focusing on the widely applicable Strecker synthesis and key analytical techniques for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |

| Molecular Weight | 169.15 g/mol | [2][3] |

| Melting Point | 270-271 °C | [2] |

| Appearance | White to off-white solid | [4][5] |

| Purity | ≥98% (commercially available) | [3] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Strecker synthesis.[6][7][8][9] This versatile method involves a two-step process: the formation of an α-aminonitrile from an aldehyde, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.

Logical Workflow of the Strecker Synthesis

The synthesis begins with the reaction of 4-fluorobenzaldehyde with a source of ammonia and cyanide to form the intermediate 2-amino-2-(4-fluorophenyl)acetonitrile. This intermediate is then hydrolyzed, typically under acidic conditions, to yield the final product, this compound.

Caption: Workflow of the Strecker synthesis for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Strecker synthesis.

Step 1: Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile

This procedure is adapted from established Strecker synthesis protocols.[6][7]

-

Materials:

-

4-Fluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ice bath

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve 4-fluorobenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in a mixture of methanol and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium cyanide (1.2 equivalents) in water to the cooled mixture with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

-

The formation of a precipitate, 2-amino-2-(4-fluorophenyl)acetonitrile, may be observed.

-

The crude aminonitrile can be isolated by filtration and washed with cold water. Due to the toxicity of cyanide, all waste should be handled and disposed of according to safety regulations.

-

Step 2: Hydrolysis of 2-Amino-2-(4-fluorophenyl)acetonitrile to this compound

This procedure is a general method for the hydrolysis of α-aminonitriles.[6][7][9]

-

Materials:

-

Crude 2-amino-2-(4-fluorophenyl)acetonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) for neutralization

-

Ethanol

-

-

Procedure:

-

Suspend the crude 2-amino-2-(4-fluorophenyl)acetonitrile in a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid (typically pH 5-6) to induce precipitation.

-

Collect the precipitated this compound by filtration.

-

Wash the solid product with cold water and then with a small amount of ethanol to remove impurities.

-

Dry the purified product under vacuum.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from key analytical techniques. Note: Experimentally obtained spectra for this specific compound are not widely available in public literature; therefore, the following data is based on theoretical predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Proton NMR) Data | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet of doublets | 2H | Aromatic (ortho to -CH) |

| ~7.2 | Doublet of doublets | 2H | Aromatic (ortho to -F) |

| ~5.1 | Singlet | 1H | α-CH |

| Variable | Broad singlet | 3H | -NH₂ and -COOH |

| ¹³C NMR (Carbon NMR) Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Carboxyl) |

| ~163 (d, J ≈ 245 Hz) | Aromatic (C-F) |

| ~133 (d, J ≈ 3 Hz) | Aromatic (C-CH) |

| ~130 (d, J ≈ 8 Hz) | Aromatic (CH, ortho to -CH) |

| ~116 (d, J ≈ 22 Hz) | Aromatic (CH, ortho to -F) |

| ~56 | α-C |

Note: NMR spectra are typically recorded in D₂O or DMSO-d₆. Chemical shifts are referenced to a standard. The 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz, which is characteristic of fluorine-carbon coupling.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-2800 | O-H stretch (carboxylic acid), N-H stretch (amino group) |

| 1700-1680 | C=O stretch (carboxylic acid) |

| 1610-1590 | N-H bend (amino group) |

| 1510 | C=C stretch (aromatic ring) |

| 1230 | C-F stretch (aromatic) |

Mass Spectrometry (MS)

| Technique | Expected m/z Value | Interpretation |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 170.06 | Protonated molecular ion |

| [M-H]⁻ = 168.05 | Deprotonated molecular ion |

Asymmetric Synthesis Approaches

For applications in drug development, obtaining enantiomerically pure forms of this compound is often crucial. The classical Strecker synthesis yields a racemic mixture. Asymmetric synthesis can be achieved through several methods, including:

-

Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

-

Asymmetric Strecker Synthesis: This involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the aminonitrile formation step.

Workflow for Asymmetric Synthesis via Chiral Auxiliary

This approach introduces a chiral molecule (the auxiliary) that directs the addition of the cyanide to one face of the imine intermediate, leading to a diastereomeric mixture of aminonitriles that can be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.

Caption: General workflow for the asymmetric synthesis of this compound.

Conclusion

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-2-(4-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(4-fluorophenyl)acetic acid, also known as (S)-4-fluorophenylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, conferred by the presence of a fluorine atom on the phenyl ring, influence its physicochemical properties, which in turn can modulate the biological activity, metabolic stability, and pharmacokinetic profile of molecules incorporating this moiety. This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-2-Amino-2-(4-fluorophenyl)acetic acid, including its chemical structure, solubility, melting point, and partition coefficient. Detailed experimental protocols for the determination of these properties are also presented, alongside methods for its synthesis and characterization. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Chemical and Physical Properties

(S)-2-Amino-2-(4-fluorophenyl)acetic acid is a chiral molecule with the (S) configuration at the α-carbon. The presence of the electron-withdrawing fluorine atom at the para position of the phenyl ring can influence the acidity of the carboxylic acid and the basicity of the amino group.

General Information

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-(4-fluorophenyl)acetic acid | N/A |

| Synonyms | (S)-4-fluorophenylglycine, L-4-Fluorophenylglycine | [1][2] |

| CAS Number | 19883-57-9 | [3] |

| Molecular Formula | C₈H₈FNO₂ | [3] |

| Molecular Weight | 169.15 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for (S)-2-Amino-2-(4-fluorophenyl)acetic acid. It is important to note that while some experimental data is available, other values are predicted and should be considered as such.

| Property | Value | Method | Source |

| Melting Point | ≥300 °C | Not specified | [4] |

| Aqueous Solubility | Soluble in polar solvents like water.[5] | Qualitative | [5] |

| Soluble in 1M HCl.[2] | Qualitative | [2] | |

| pKa | 1.90 ± 0.10 | Predicted | [1][4] |

| logP | -1.6 | Predicted (XLogP3) | [2] |

| Specific Rotation | [α] = +138° (c=1, 1N HCl) | Polarimetry | [4] |

Synthesis and Chiral Resolution

The enantiomerically pure form of (S)-2-Amino-2-(4-fluorophenyl)acetic acid is crucial for its applications in stereospecific synthesis. The primary route to obtaining the single enantiomer is through the resolution of a racemic mixture of 4-fluorophenylglycine.

General Synthesis Workflow

A common synthetic approach involves the Strecker synthesis to produce racemic 4-fluorophenylglycine, followed by chiral resolution.

References

Spectroscopic Profile of 2-Amino-2-(4-fluorophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the non-proteinogenic amino acid, 2-Amino-2-(4-fluorophenyl)acetic acid. This compound, also known as 4-fluorophenylglycine, is of significant interest in medicinal chemistry and drug development. Accurate spectroscopic analysis is fundamental for its structural elucidation, purity assessment, and quality control. This document outlines the predicted spectroscopic data (NMR, IR, and MS) and provides detailed, generalized experimental protocols for its characterization.

Data Presentation

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These values are predicted based on established spectroscopic principles and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet of doublets | 2H | Ar-H (ortho to -CH) |

| ~7.2 | Doublet of doublets | 2H | Ar-H (ortho to -F) |

| ~5.2 | Singlet | 1H | α-CH |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F (Aromatic) |

| ~132 (d, ⁴JCF ≈ 3 Hz) | C-CH (Aromatic) |

| ~130 (d, ³JCF ≈ 8 Hz) | CH (Aromatic) |

| ~116 (d, ²JCF ≈ 22 Hz) | CH (Aromatic) |

| ~58 | α-C |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3200-2800 | Broad | N-H stretch (Amino acid salt) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1510, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1230 | Strong | C-F stretch (Aromatic) |

| ~1100 | Medium | C-N stretch |

| ~840 | Strong | C-H bend (para-substituted) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity | Assignment |

| 169 | High | [M]⁺, Molecular ion |

| 124 | Medium | [M-COOH]⁺, Loss of carboxyl group |

| 95 | Medium | [C₆H₄F]⁺, Fluorophenyl fragment |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Due to the zwitterionic nature of amino acids, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. For this compound, D₂O is often preferred to observe the non-exchangeable protons clearly.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Gently agitate the tube to ensure complete dissolution. Sonication may be applied if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: The residual solvent peak or an internal standard like DSS.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating the solid sample to induce sublimation.

-

-

Ionization:

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Unveiling the Three-Dimensional Architecture of 2-Amino-2-(4-fluorophenyl)acetic Acid: A Technical Guide to Crystal Structure Analysis

For Immediate Release

A Deep Dive into the Crystallographic Analysis of a Key Phenylglycine Derivative for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-Amino-2-(4-fluorophenyl)acetic acid, a crucial chiral building block in pharmaceutical development. While a definitive, publicly accessible crystal structure for this specific fluorinated compound is not available at the time of this publication, this guide will utilize the detailed crystallographic data of the closely related compound, DL-phenylglycine, as a representative model. This approach allows for a thorough examination of the experimental protocols and the nature of the data obtained from a single-crystal X-ray diffraction study.

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for predicting stability, solubility, and bioavailability. Single-crystal X-ray diffraction is the gold standard for elucidating this intricate atomic architecture.

Data Presentation: A Quantitative Look at Molecular Geometry

The following tables summarize the crystallographic data for DL-phenylglycine, as determined by Dalhus and Görbitz (1999).[1] This data provides a blueprint of the molecule's structure in the solid state.

Table 1: Crystal Data and Structure Refinement for DL-Phenylglycine. [1]

| Parameter | Value |

| Empirical Formula | C₈H₉NO₂ |

| Formula Weight | 151.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.7794 |

| b (Å) | 4.8525 |

| c (Å) | 9.8771 |

| α (°) | 90 |

| β (°) | 97.9520 |

| γ (°) | 90 |

| Volume (ų) | 749.9 |

| Z | 4 |

Table 2: Selected Bond Lengths for DL-Phenylglycine.

| Bond | Length (Å) |

| C1 - C2 | 1.525 |

| C1 - O1 | 1.252 |

| C1 - O2 | 1.251 |

| C2 - N1 | 1.488 |

| C2 - C3 | 1.517 |

| C3 - C4 | 1.385 |

Table 3: Selected Bond Angles for DL-Phenylglycine.

| Atoms | Angle (°) |

| O1 - C1 - O2 | 126.1 |

| O1 - C1 - C2 | 117.5 |

| O2 - C1 - C2 | 116.4 |

| N1 - C2 - C1 | 109.8 |

| N1 - C2 - C3 | 111.5 |

| C1 - C2 - C3 | 111.1 |

Experimental Protocols: From Crystal to Structure

The determination of a crystal structure is a meticulous process involving several key stages, from sample preparation to data analysis.

Synthesis and Crystallization

The synthesis of the parent compound, DL-phenylglycine, can be achieved through various established organic chemistry routes. For the purpose of single-crystal X-ray diffraction, high-purity material is essential. Crystallization is a critical step, as it requires the slow growth of a single, well-ordered crystal. A common method for small molecules like phenylglycine derivatives is slow evaporation from a suitable solvent or a solvent/anti-solvent mixture. The choice of solvent is crucial and is often determined empirically.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then cooled, typically to 100-120 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray spots, is then processed. The unit cell parameters and the space group of the crystal are determined from the diffraction pattern. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. This iterative process continues until the calculated and observed data show the best possible agreement.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment.

References

An In-Depth Technical Guide to the Racemic Synthesis of DL-4-Fluorophenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the racemic preparation of DL-4-Fluorophenylglycine, a crucial building block in the development of various pharmaceutical agents. This document details the two most prevalent and effective methods: the Bucherer-Bergs synthesis and the Strecker synthesis. Both pathways utilize 4-fluorobenzaldehyde as the readily available starting material.

This guide offers detailed experimental protocols, quantitative data for each synthetic step, and visualizations of the reaction pathways and workflows to aid researchers in the practical application of these methods.

Introduction

DL-4-Fluorophenylglycine is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. The incorporation of a fluorine atom onto the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this amino acid serves as a vital intermediate in the synthesis of a wide array of therapeutic agents, including anticoagulants, anticonvulsants, and antiviral drugs. The efficient and scalable racemic synthesis of DL-4-Fluorophenylglycine is, therefore, a topic of considerable importance for the pharmaceutical industry.

This guide will focus on two classical and robust methods for the preparation of α-amino acids: the Bucherer-Bergs reaction and the Strecker synthesis. Both methods are well-established, high-yielding, and adaptable for laboratory-scale and industrial production.

Synthetic Pathways

The racemic synthesis of DL-4-Fluorophenylglycine predominantly follows two main pathways, both commencing with 4-fluorobenzaldehyde.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a multi-component reaction that provides a straightforward route to hydantoins, which can then be hydrolyzed to the corresponding amino acids. This two-step process is often favored for its operational simplicity and good overall yields.

The overall transformation can be summarized as follows:

Caption: Bucherer-Bergs synthesis of DL-4-Fluorophenylglycine.

Strecker Synthesis

The Strecker synthesis is another fundamental method for the preparation of α-amino acids. This two-step process involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.

The general workflow for the Strecker synthesis is outlined below:

Caption: Strecker synthesis of DL-4-Fluorophenylglycine.

Data Presentation

The following tables summarize the quantitative data for the key steps in the Bucherer-Bergs and Strecker syntheses of DL-4-Fluorophenylglycine.

Bucherer-Bergs Synthesis Data

Table 1: Synthesis of 5-(4-Fluorophenyl)hydantoin

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzaldehyde | N/A |

| Molar Ratio (Aldehyde:KCN:(NH4)2CO3) | 1 : 2 : 4 | [1][2] |

| Solvent | Aqueous Ethanol | [3][4][5] |

| Temperature | 60-70 °C (Reflux) | [3][4] |

| Reaction Time | Not Specified | N/A |

| Yield | Good (not specified) | [5] |

Table 2: Hydrolysis of 5-(4-Fluorophenyl)hydantoin

| Parameter | Value | Reference |

| Starting Material | 5-(4-Fluorophenyl)hydantoin | N/A |

| Reagent | Sodium Hydroxide | N/A |

| Solvent | Water | N/A |

| Temperature | Reflux | N/A |

| Reaction Time | Not Specified | N/A |

| Yield | Not Specified | N/A |

Note: Specific yield data for the synthesis of DL-4-Fluorophenylglycine via the Bucherer-Bergs route was not available in the public domain at the time of this review. The conditions are based on general procedures for similar aldehydes.

Strecker Synthesis Data

Table 3: Synthesis of α-Amino-4-fluorophenylacetonitrile

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzaldehyde | N/A |

| Reagents | Ammonium Chloride, Potassium Cyanide | [6][7] |

| Solvent | Aqueous Methanol | N/A |

| Temperature | Room Temperature | [1] |

| Reaction Time | Not Specified | N/A |

| Yield | Not Specified | N/A |

Table 4: Hydrolysis of α-Amino-4-fluorophenylacetonitrile

| Parameter | Value | Reference |

| Starting Material | α-Amino-4-fluorophenylacetonitrile | N/A |

| Reagent | Hydrochloric Acid | [6][7] |

| Solvent | Water | [6][7] |

| Temperature | Reflux | N/A |

| Reaction Time | Not Specified | N/A |

| Yield | Not Specified | N/A |

Experimental Protocols

The following are detailed experimental protocols for the racemic synthesis of DL-4-Fluorophenylglycine via the Bucherer-Bergs and Strecker methods. These protocols are based on established procedures for similar substrates and should be adapted and optimized for specific laboratory conditions.

Bucherer-Bergs Synthesis

Step 1: Synthesis of 5-(4-Fluorophenyl)hydantoin

Caption: Workflow for the synthesis of 5-(4-Fluorophenyl)hydantoin.

Materials:

-

4-Fluorobenzaldehyde

-

Potassium Cyanide (KCN) (EXTREMELY TOXIC)

-

Ammonium Carbonate ((NH4)2CO3)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq) in a mixture of water and ethanol.[1][2] Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids.

-

To the stirred solution, add 4-fluorobenzaldehyde (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain this temperature.[3][4]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the product, 5-(4-fluorophenyl)hydantoin, under vacuum.

Step 2: Hydrolysis of 5-(4-Fluorophenyl)hydantoin to DL-4-Fluorophenylglycine

Caption: Workflow for the hydrolysis of 5-(4-Fluorophenyl)hydantoin.

Materials:

-

5-(4-Fluorophenyl)hydantoin

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 5-(4-fluorophenyl)hydantoin in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the completion of the hydrolysis by TLC.

-

After the reaction is complete, cool the solution to room temperature.

-

Carefully neutralize the solution with hydrochloric acid to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

-

Collect the precipitated DL-4-Fluorophenylglycine by vacuum filtration.

-

Wash the product with cold deionized water.

-

Dry the final product under vacuum.

Strecker Synthesis

Step 1: Synthesis of α-Amino-4-fluorophenylacetonitrile

Caption: Workflow for the synthesis of α-Amino-4-fluorophenylacetonitrile.

Materials:

-

4-Fluorobenzaldehyde

-

Ammonium Chloride (NH4Cl)

-

Potassium Cyanide (KCN) (EXTREMELY TOXIC)

-

Methanol

-

Deionized Water

-

Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)

Procedure:

-

In a flask, dissolve ammonium chloride in deionized water.

-

Add a solution of 4-fluorobenzaldehyde in methanol to the ammonium chloride solution.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of potassium cyanide to the reaction mixture with vigorous stirring. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. The addition should be slow to control any exotherm.

-

Allow the reaction to stir at room temperature.

-

Monitor the formation of the α-aminonitrile by TLC.

-

Once the reaction is complete, extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-amino-4-fluorophenylacetonitrile.

Step 2: Hydrolysis of α-Amino-4-fluorophenylacetonitrile to DL-4-Fluorophenylglycine

Caption: Workflow for the hydrolysis of α-Amino-4-fluorophenylacetonitrile.

Materials:

-

α-Amino-4-fluorophenylacetonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Base (e.g., Ammonium Hydroxide or Sodium Hydroxide)

-

Deionized Water

Procedure:

-

Dissolve the crude α-amino-4-fluorophenylacetonitrile in concentrated hydrochloric acid.

-

Heat the solution to reflux.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution with a base to the isoelectric point of the amino acid (approximately pH 6) to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold deionized water.

-

Dry the DL-4-Fluorophenylglycine product under vacuum.

Conclusion

This technical guide has outlined two primary and effective methods for the racemic synthesis of DL-4-Fluorophenylglycine: the Bucherer-Bergs synthesis and the Strecker synthesis. Both routes are robust and utilize the same readily available starting material, 4-fluorobenzaldehyde. While specific quantitative data for these syntheses of the 4-fluoro derivative are not extensively reported in readily accessible literature, the provided general protocols, based on well-established chemical principles, offer a solid foundation for researchers to develop and optimize their synthetic procedures. The choice between the Bucherer-Bergs and Strecker methods will depend on factors such as available reagents, desired scale, and familiarity with the techniques. The visualizations and detailed protocols herein are intended to facilitate the practical and efficient synthesis of this important amino acid for applications in drug discovery and development.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Biological Activity of Fluorinated Amino Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid structures has emerged as a powerful tool in medicinal chemistry and drug discovery. This modification can profoundly influence the biological properties of amino acids and their derivatives, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of fluorinated amino acid derivatives, with a focus on their applications as enzyme inhibitors, anticancer agents, and tools to modulate peptide properties. The guide includes detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways to support researchers in this dynamic field.

Introduction to Fluorinated Amino Acids

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to impart significant changes to the physicochemical characteristics of amino acid derivatives. These modifications can enhance metabolic stability, increase binding affinity to biological targets, and alter the conformational preferences of peptides and proteins.[1][2] The introduction of fluorine can lead to derivatives with a wide range of biological activities, from enzyme inhibition to anticancer and antimicrobial effects.[3][4]

Biological Activities of Fluorinated Amino Acid Derivatives

Enzyme Inhibition

Fluorinated amino acid derivatives have been extensively explored as potent and selective enzyme inhibitors. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, leading to enhanced interactions with enzyme active sites. Furthermore, the stability of the C-F bond can be exploited in the design of mechanism-based inhibitors.[5]

One notable example is the inhibition of cancer cell growth by 4-fluoro-L-phenylalanine, which has demonstrated cytotoxic effects against cell lines such as MCF-7 breast cancer.

Anticancer Activity

The metabolic stability and ability to modulate signaling pathways make fluorinated amino acid derivatives promising candidates for anticancer drug development.[1] Peptides containing 4-fluorophenylalanine, for instance, can induce cancer cell death by disrupting cell membranes and interacting with intracellular targets, such as mitochondria, to trigger apoptosis.[1]

Modulation of Peptide and Protein Properties

Incorporating fluorinated amino acids into peptides can significantly enhance their therapeutic properties. Fluorination can increase proteolytic stability, a critical factor for peptide-based drugs.[6][7] For example, the replacement of specific amino acids with hexafluoroleucine in glucagon-like peptide-1 (GLP-1) has been shown to improve its resistance to degradation while maintaining biological activity.[8] Furthermore, the introduction of fluorine can influence the folding and stability of proteins.[3][9]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity of selected fluorinated amino acid derivatives from the literature.

Table 1: Anticancer Activity of Fluorinated Amino Acid Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 4-Fluoro-L-phenylalanine | MCF-7 (Breast Cancer) | Growth Inhibition | 11.8 | |

| Fluorinated Peptide 1b | MCF-7 (Breast Cancer) | Cytotoxicity | 11.63 | |

| Fluorinated Peptide 1b | HepG2 (Liver Cancer) | Cytotoxicity | 34.10 |

Table 2: Receptor Binding and Activity of Fluorinated GLP-1 Analogues

| Peptide | Receptor | Assay | IC50 (nM) | EC50 (nM) | Reference |

| GLP-1 | hGLP-1R | Competition Binding | 4.8 | - | [8] |

| F8 (Ala8 -> Hfl) | hGLP-1R | Competition Binding | 15.1 | 0.17 | [8] |

| F9 (Glu9 -> Hfl) | hGLP-1R | Competition Binding | 12.3 | 0.08 | [8] |

| F10 (Gly10 -> Hfl) | hGLP-1R | Competition Binding | 29.2 | 0.23 | [8] |

| F89 (Ala8, Glu9 -> Hfl) | hGLP-1R | Competition Binding | 10.7 | >1000 | [8] |

Hfl: Hexafluoroleucine

Table 3: Binding Affinity of Fluorinated Phenylalanine Analogs to the L-leucine Receptor of E. coli

| Compound | Apparent Dissociation Constant (K D) (µM) | Reference |

| L-Leucine | 0.40 | [10] |

| L-Phenylalanine | 0.18 | [10] |

| 4-Fluoro-L-phenylalanine | 0.26 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated amino acid derivatives.

Synthesis of Peptides Containing 4-Fluorophenylalanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing a 4-fluorophenylalanine residue using the Fmoc/tBu strategy.

Materials:

-

Fmoc-4-fluoro-L-phenylalanine (Fmoc-pFF-OH)

-

Standard Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Incorporation of Fmoc-4-Fluorophenylalanine-OH: Repeat the deprotection step and then couple Fmoc-4-fluoro-L-phenylalanine using a suitable coupling reagent like HATU for potentially hindered couplings.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by RP-HPLC.

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This protocol outlines a general method to assess the stability of fluorinated peptides against enzymatic degradation.[6][11]

Materials:

-

Fluorinated peptide and non-fluorinated control peptide

-

Protease (e.g., α-chymotrypsin, pepsin)

-

Appropriate buffer for the specific protease (e.g., 10 mM phosphate buffer, pH 7.4 for α-chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin)

-

Quenching solution (e.g., 10% TFA in acetonitrile)

-

RP-HPLC system with a fluorescence or UV detector

Procedure:

-

Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in their respective buffers.

-

Reaction Setup: In a microcentrifuge tube, incubate the peptide solution with the protease solution at a specific temperature (e.g., 30°C).

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

HPLC Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the degradation rate.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of fluorinated amino acid derivatives on cancer cell lines.[1]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Fluorinated amino acid derivative to be tested

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated amino acid derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathways

Fluorinated amino acid derivatives can exert their biological effects by modulating intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis, and has been implicated in the cellular response to fluoride.[12][13][14]

General Experimental Workflow for Investigating MAPK Pathway Activation

This workflow outlines the key steps to determine if a fluorinated amino acid derivative affects the MAPK signaling pathway.

Caption: Workflow for analyzing MAPK pathway activation.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a well-characterized cascade that is often dysregulated in cancer. It is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Activated ERK can then phosphorylate various downstream targets, influencing gene expression and cellular processes.

Caption: Overview of the MAPK/ERK signaling cascade.

While the direct and specific interactions of most fluorinated amino acid derivatives with components of the MAPK pathway are still under active investigation, studies have shown that sodium fluoride can activate this pathway, suggesting that fluorinated compounds may have the potential to modulate its activity.[15][16] Further research is needed to elucidate the precise mechanisms by which specific fluorinated amino acids and their derivatives influence this and other critical signaling networks.

References

- 1. benchchem.com [benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. MAPK signaling pathway | Abcam [abcam.com]

- 14. cusabio.com [cusabio.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of 2-Amino-2-(4-fluorophenyl)acetic Acid in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of non-canonical amino acids has revolutionized peptide science, offering novel avenues for the development of therapeutic peptides and research tools with enhanced properties. Among these, 2-Amino-2-(4-fluorophenyl)acetic acid, also known as 4-fluorophenylglycine (4F-Phg), has emerged as a valuable building block in peptide synthesis. Its unique physicochemical characteristics, imparted by the strategic placement of a fluorine atom on the phenyl ring, allow for the fine-tuning of peptide structure, stability, and biological activity. This technical guide provides an in-depth exploration of the role of this compound in peptide synthesis, detailing its applications, experimental protocols, and the quantitative impact on peptide properties.

Core Applications and Advantages

The incorporation of this compound into peptide chains serves several key purposes, primarily leveraging the unique properties of the fluorine atom:

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Probe: The fluorine atom provides a highly sensitive and specific NMR handle, enabling detailed structural and dynamic studies of peptides.[1][2] With a natural abundance of 100% and a large chemical shift dispersion, ¹⁹F NMR allows for the precise monitoring of peptide conformation, folding, and interaction with biological targets such as cell membranes, often in complex biological environments.[1]

-

Modulation of Biological Activity: The introduction of 4F-Phg can significantly alter the biological function of a peptide. For instance, in antimicrobial peptides, the stereochemistry of the incorporated 4F-Phg (D or L enantiomer) can influence the peptide's helical structure and its ability to interact with and disrupt bacterial membranes.[1][2] This allows for the rational design of peptides with enhanced potency or altered target specificity.

-

Enhanced Physicochemical Properties: Fluorination is a well-established strategy for improving the metabolic stability and bioavailability of peptide-based therapeutics. The strong carbon-fluorine bond can increase resistance to enzymatic degradation, while the overall change in hydrophobicity can influence the peptide's pharmacokinetic profile.

-

Conformational Control: The rigid side chain of 4F-Phg can be used to introduce conformational constraints within a peptide, helping to stabilize specific secondary structures such as α-helices or β-sheets. This is particularly valuable in the design of peptides that mimic the structure of protein binding epitopes.

Data Presentation: Impact on Peptide Properties

The incorporation of this compound has a quantifiable impact on the biological activity of peptides. The following tables summarize key findings from studies on fusogenic and antimicrobial peptides.

| Peptide Series | Modification | Assay | Key Finding | Reference |

| Fusogenic Peptide "B18" Analogs | Incorporation of L- and D-4F-Phg at various positions | Vesicle Fusion Assay | Hydrophobic sites tolerated 4F-Phg labeling with similar fusion activities for epimers, suggesting a less structured fusogenic transition state. | [1][2] |

| Gramicidin S Analogs | Double labeling with L- and D-4F-Phg | Bacterial Growth Inhibition Assay | The cyclic β-sheet structure could accommodate both L- and D-substituents on its hydrophobic face. | [1][2] |

| PGLa Analogs | Substitution with D-4F-Phg | Biological Activity Assay | The presence of D-4F-Phg reduced the biological activity by interfering with the amphiphilic α-helical fold. | [1][2] |

Table 1: Summary of Biological Activity of Peptides Incorporating this compound.

Experimental Protocols

The incorporation of this compound into a peptide sequence is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.

Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing a 4-fluorophenylglycine residue on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation:

- Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

- Drain the DMF.

2. First Amino Acid Coupling (if not pre-loaded):

- Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent such as HBTU/DIPEA or HATU/DIPEA in DMF.

- Allow the reaction to proceed for 2 hours.

- Wash the resin thoroughly with DMF.

3. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5 minutes.

- Drain the solution.

- Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

- Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times), and then DMF (3 times).

4. Amino Acid Coupling Cycle (for subsequent amino acids, including Fmoc-4-fluorophenylglycine-OH):

- Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

- Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

- Agitate the mixture at room temperature for 2 hours. For sterically hindered amino acids like 4-fluorophenylglycine, a longer coupling time or a double coupling may be necessary.

- Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

5. Repeat Deprotection and Coupling:

- Repeat steps 3 and 4 for each amino acid in the peptide sequence.

6. Final Deprotection:

- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

7. Cleavage and Side-Chain Deprotection:

- Wash the resin with DCM and dry it under vacuum.

- Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the cleavage mixture to separate the resin.

- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

8. Purification and Characterization:

- Centrifuge the ether suspension to pellet the crude peptide.

- Wash the peptide pellet with cold diethyl ether.

- Dry the crude peptide under vacuum.

- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.

- Note on Racemization: The synthesis of peptides containing 4-fluorophenylglycine can be accompanied by racemization. The resulting epimers may need to be separated by HPLC.[1][2]

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis of a 4F-Phg-containing peptide.

Proposed Mechanism of Action: Antimicrobial Peptide

Caption: Proposed mechanism of action for a cationic antimicrobial peptide containing 4F-Phg.

Conclusion

This compound is a powerful tool for chemists and biologists engaged in peptide research and development. Its utility as a ¹⁹F NMR probe provides unparalleled insights into the structure and dynamics of peptides, while its incorporation can be strategically employed to modulate biological activity and enhance the therapeutic potential of peptide-based drugs. The well-established methods of solid-phase peptide synthesis allow for its routine incorporation, and while challenges such as racemization exist, they can be overcome with careful purification techniques. As the demand for sophisticated peptide therapeutics continues to grow, the role of non-canonical amino acids like this compound will undoubtedly become even more prominent in the design and synthesis of next-generation peptide molecules.

References

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 2-Amino-2-(4-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the chemical stability and potential degradation pathways of 2-Amino-2-(4-fluorophenyl)acetic acid. Direct experimental data for this specific molecule is limited in publicly available literature. Therefore, the information presented herein is largely based on established principles of chemical degradation, and on data from forced degradation studies of the structurally analogous compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid. All experimental protocols and stability profiles should be considered as templates and require validation for the specific molecule of interest.

Introduction

This compound, a non-proteinogenic amino acid, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its chemical stability is a paramount concern during drug development, manufacturing, and storage, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Understanding the degradation pathways is essential for developing stable formulations and robust analytical methods. This guide outlines the expected stability profile, potential degradation pathways, and detailed experimental protocols for assessing the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |

| Molecular Weight | 169.15 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 270-271°C | [2] |

| Solubility | Soluble in 1M HCl.[5] In water, solubility is limited but can be improved by adjusting the pH to 9 with NaOH.[4] | |

| Storage Conditions | Store at room temperature, protected from light.[1] For long-term storage as a powder, -20°C is recommended.[4] |

Expected Chemical Stability Profile

The stability of this compound is expected to be influenced by pH, temperature, light, and oxidizing agents. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are crucial for elucidating the intrinsic stability of the molecule.[6] Based on the behavior of similar amino acids, such as (R)-2-Amino-2-(4-chlorophenyl)acetic acid, the following stability profile is anticipated.[7][8]

| Condition | Expected Stability | Potential Degradation Pathways |

| Acidic (e.g., 0.1 M - 1 M HCl) | Likely to be relatively stable. The protonation of the amino group can enhance stability against certain degradation mechanisms. | Hydrolysis of the amide bond if incorporated into a larger molecule. The parent amino acid is expected to be stable.[7] |

| Neutral (pH 6-8) | Generally stable in sterile solutions. | Potential for microbial growth in non-sterile conditions. Slow oxidation may occur over extended periods.[7] |

| Basic (e.g., 0.1 M - 1 M NaOH) | Potential for instability, particularly racemization at the chiral center. The deprotonated carboxylic acid and neutral amine may be more susceptible to oxidative degradation.[7] | Racemization, Oxidation.[7] |

| Oxidative (e.g., 3% H₂O₂) | Susceptible to oxidation. | Oxidation of the amino group or the aromatic ring. |

| Thermal (e.g., 60°C) | Generally stable in solid form at moderate temperatures. Degradation may occur at elevated temperatures over time. | Decarboxylation, Deamination. |

| Photolytic (ICH Q1B) | Potential for degradation upon exposure to UV or visible light. | Photodegradation pathways can be complex and may involve radical mechanisms. |

Potential Degradation Pathways

The primary degradation pathways anticipated for this compound include oxidation, decarboxylation, and racemization.

-

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of imines and subsequently ketones. The aromatic ring can also undergo oxidative degradation.

-

Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation to yield the corresponding amine.

-

Racemization: Under basic conditions, the chiral center can be susceptible to racemization, leading to a loss of enantiomeric purity.[7]

The following diagram illustrates a potential degradation pathway via oxidation.

Caption: Potential oxidative degradation pathway of this compound.

Experimental Protocols for Stability Assessment

The following protocols for forced degradation studies are adapted from methodologies for the structurally similar (R)-2-Amino-2-(4-chlorophenyl)acetic acid and should be validated.[7][8]

The diagram below outlines a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or other suitable solvent

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a concentration of 1 mg/mL.[8]

-

Acid Hydrolysis: Mix an equal volume of the stock solution with 1 M HCl. Heat at 60°C for 24 hours.[8]

-

Base Hydrolysis: Mix an equal volume of the stock solution with 1 M NaOH. Keep at room temperature for 24 hours.[8]

-

Oxidative Degradation: Mix an equal volume of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

-

Thermal Degradation: Heat the stock solution at 60°C for 48 hours.[8]

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[8]

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase for HPLC analysis.[8]

A stability-indicating HPLC method is essential to separate the parent compound from any degradation products. The following is a general method that should be optimized and validated.

| Parameter | Recommended Condition |

| HPLC System | Quaternary pump, autosampler, column oven, and UV-Vis detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8] |

| Mobile Phase | A gradient of Solvent A (e.g., 0.1% acetic acid in water) and Solvent B (e.g., acetonitrile)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | 30°C[8] |

| Detection Wavelength | 220 nm (or determined by UV absorbance maximum)[8] |

| Injection Volume | 10 µL[8] |

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[8]

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

| Stress Condition | Time (hours) | Initial Concentration (mg/mL) | Remaining Parent Compound (%) | Major Degradation Products (Peak Area %) |

| 1 M HCl, 60°C | 0 | 1.0 | 100 | - |

| 24 | 1.0 | Data to be generated | Data to be generated | |

| 1 M NaOH, RT | 0 | 1.0 | 100 | - |

| 24 | 1.0 | Data to be generated | Data to be generated | |

| 3% H₂O₂, RT | 0 | 1.0 | 100 | - |

| 24 | 1.0 | Data to be generated | Data to be generated | |

| Thermal, 60°C | 0 | 1.0 | 100 | - |

| 48 | 1.0 | Data to be generated | Data to be generated | |

| Photolytic (ICH Q1B) | 0 | 1.0 | 100 | - |

| Exposure duration | 1.0 | Data to be generated | Data to be generated |

Data in this table is illustrative and must be generated through experimental studies.

Conclusion

While specific degradation data for this compound is not extensively documented, a comprehensive understanding of its potential stability challenges can be inferred from its chemical structure and data from analogous compounds. The primary anticipated degradation pathways include oxidation, decarboxylation, and racemization, particularly under oxidative and basic conditions. The experimental protocols provided in this guide offer a robust starting point for researchers to perform forced degradation studies and develop validated stability-indicating analytical methods. Such studies are indispensable for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this important building block.

References

- 1. chemscene.com [chemscene.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 4-Fluorophenylglycine | CAS: 7292-73-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemwhat.com [chemwhat.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of 2-Amino-2-(4-fluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetic acid, also known as 4-fluorophenylglycine, is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical development. The strategic incorporation of a fluorine atom onto the phenyl ring of phenylglycine imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of parent compounds. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this valuable building block. It is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Historical Context and Discovery

The synthesis of non-natural amino acids, including phenylglycine derivatives, has been a subject of extensive research. Classical methods for α-amino acid synthesis, such as the Strecker and Bucherer-Bergs reactions, were foundational in the preparation of racemic this compound. The subsequent demand for enantiomerically pure forms, driven by the stereospecificity of biological targets, led to the development of asymmetric syntheses and resolution techniques.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: classical methods that produce a racemic mixture, followed by resolution, and modern asymmetric methods that directly yield enantiomerically enriched products.

Classical Racemic Synthesis

1. Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (4-fluorobenzaldehyde), ammonia, and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.

-

Reaction: 4-Fluorobenzaldehyde reacts with ammonia to form an imine. The imine is then attacked by a cyanide ion to yield 2-amino-2-(4-fluorophenyl)acetonitrile. Subsequent hydrolysis of the nitrile group affords racemic this compound.

2. Bucherer-Bergs Synthesis

This method involves the reaction of a carbonyl compound (4-fluorobenzaldehyde) with ammonium carbonate and a cyanide source to produce a hydantoin intermediate. The hydantoin is then hydrolyzed to the corresponding amino acid.

-

Reaction: 4-Fluorobenzaldehyde, potassium cyanide, and ammonium carbonate react to form 5-(4-fluorophenyl)hydantoin. This hydantoin is then hydrolyzed under acidic or basic conditions to yield racemic this compound.

Asymmetric Synthesis and Resolution

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals. The two main strategies to achieve this are the resolution of a racemic mixture and asymmetric synthesis.

1. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used industrial method for separating enantiomers. It utilizes the high stereoselectivity of enzymes, such as lipases or acylases, to selectively catalyze a reaction on one enantiomer of a racemic mixture.

-

Principle: A racemic mixture of an N-acylated derivative of this compound is subjected to an enzyme (e.g., Penicillin G Acylase). The enzyme selectively hydrolyzes the acyl group from one enantiomer (e.g., the L-enantiomer), allowing for the separation of the free amino acid from the unreacted acylated D-enantiomer.

2. Asymmetric Synthesis Using Chiral Auxiliaries

This approach involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

-

Principle: A chiral auxiliary, often derived from a natural product like an amino acid, is attached to a glycine enolate equivalent. This chiral template then directs the diastereoselective alkylation or, in the case of phenylglycine derivatives, a related C-C bond formation. Subsequent cleavage of the auxiliary provides the desired enantiomer of this compound.

Data Presentation

| Synthesis Method | Starting Materials | Key Intermediates | Product | Typical Yield (%) | Enantiomeric Excess (ee%) |

| Strecker Synthesis | 4-Fluorobenzaldehyde, NH₃, KCN | 2-Amino-2-(4-fluorophenyl)acetonitrile | Racemic this compound | 70-85 | N/A |

| Bucherer-Bergs Synthesis | 4-Fluorobenzaldehyde, KCN, (NH₄)₂CO₃ | 5-(4-Fluorophenyl)hydantoin | Racemic this compound | 65-80 | N/A |

| Enzymatic Kinetic Resolution | Racemic N-acyl-2-amino-2-(4-fluorophenyl)acetic acid, Enzyme (e.g., Penicillin G Acylase) | N/A | (R)- or (S)-2-Amino-2-(4-fluorophenyl)acetic acid | ~45 (for desired enantiomer) | >99 |

| Asymmetric Synthesis with Chiral Auxiliary | Glycine derivative with chiral auxiliary, 4-Fluorobenzaldehyde derivative | Chiral intermediate with auxiliary | (R)- or (S)-2-Amino-2-(4-fluorophenyl)acetic acid | 60-75 | >98 |

Experimental Protocols

Strecker Synthesis of Racemic this compound

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Ammonium chloride (1.2 eq)

-

Potassium cyanide (1.2 eq)

-

Ammonia solution (28%)

-

Methanol

-

Hydrochloric acid (concentrated)

Procedure:

-

A solution of ammonium chloride in water is added to a solution of potassium cyanide in water at 0-5 °C.

-

A solution of 4-fluorobenzaldehyde in methanol is then added dropwise to the cold cyanide/ammonia solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The methanol is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude α-aminonitrile.

-

The crude α-aminonitrile is then hydrolyzed by refluxing with concentrated hydrochloric acid for 4-6 hours.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried to afford racemic this compound.

Enzymatic Kinetic Resolution of N-Acetyl-DL-4-fluorophenylglycine

Materials:

-

N-Acetyl-DL-4-fluorophenylglycine (1.0 eq)

-

Immobilized Penicillin G Acylase

-

Phosphate buffer (pH 7.5)

-

Sodium hydroxide solution (1 M)

-

Hydrochloric acid (1 M)

Procedure:

-

N-Acetyl-DL-4-fluorophenylglycine is suspended in a phosphate buffer (pH 7.5).

-

The pH of the suspension is adjusted to 7.5 with a sodium hydroxide solution.

-

Immobilized Penicillin G Acylase is added to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., 30-37 °C), and the pH is maintained at 7.5 by the controlled addition of a sodium hydroxide solution.

-

The progress of the reaction is monitored by HPLC until approximately 50% conversion is reached.

-

The enzyme is removed by filtration.

-

The filtrate is acidified to pH 2 with hydrochloric acid, leading to the precipitation of the unreacted N-acetyl-D-4-fluorophenylglycine.

-

The precipitate is collected by filtration.

-

The pH of the filtrate is adjusted to the isoelectric point of L-4-fluorophenylglycine (around pH 5-6) to precipitate the L-enantiomer.

-

The precipitated L-4-fluorophenylglycine is collected by filtration, washed with cold water, and dried.

Mandatory Visualizations

Logical Relationship of Synthetic Pathways

Technical Guide: Safety and Handling of 2-Amino-2-(4-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and relevant biological activities of 2-Amino-2-(4-fluorophenyl)acetic acid. The information is intended to support researchers and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties